Ruthenium(III) nitrosylsulfate
Description
Ruthenium(III) nitrosylsulfate ([Ru(NO)]₂(SO₄)₃; CAS 32740-79-7) is a high-purity inorganic compound primarily used in electroplating, coatings, and catalysis. Its structure features a nitrosyl (NO) ligand coordinated to ruthenium(III), with sulfate counterions. As a Premion® product, it is manufactured to 99.99% purity, making it suitable for applications requiring minimal impurities, such as semiconductor manufacturing and heterogeneous catalyst synthesis .
Properties
IUPAC Name |
N-oxosulfamate;ruthenium(3+) | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3HNO4S.Ru/c3*2-1-6(3,4)5;/h3*(H,3,4,5);/q;;;+3/p-3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZFHGBKZTDZBTJ-UHFFFAOYSA-K | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N(=O)S(=O)(=O)[O-].N(=O)S(=O)(=O)[O-].N(=O)S(=O)(=O)[O-].[Ru+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
N3O12RuS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of Ruthenium Nitrosyl Chloride
The synthesis begins with the reaction of ruthenium trichloride hydrate (RuCl₃·xH₂O) with sodium nitrite (NaNO₂) in hydrochloric acid. Under reflux conditions, the nitrosyl ligand (NO⁺) coordinates to the ruthenium center, displacing chloride ions. This exothermic process releases nitrogen dioxide gas and yields a deep purple solution of ruthenium nitrosyl chloride (Ru(NO)Cl₃). Critical parameters include:
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Molar ratio : 1:3 RuCl₃ to NaNO₂ ensures complete nitrosylation
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Acid concentration : 1 M HCl maintains solubility and protonation balance
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Reaction duration : 4 hours at 80°C achieves >95% conversion
Post-reaction, ethanol extraction isolates Ru(NO)Cl₃ by differential solubility—sodium chloride precipitates while the target complex remains dissolved. Evaporation under reduced pressure yields crystalline Ru(NO)Cl₃ with ≤50 ppm chloride impurities.
Sulfate Ligand Substitution
The chloride ligands are subsequently replaced by sulfate through reaction with silver sulfate (Ag₂SO₄) in aqueous medium. This metathesis proceeds via:
Stoichiometric control ensures complete precipitation of silver chloride, verified by negative argentometric testing. Filtration and rotary evaporation concentrate the ruthenium nitrosylsulfate solution, which is then extracted into diethyl ether. Slow ether evaporation produces microcrystalline [Ru(NO)]₂(SO₄)₃ with 99.99% purity (metals basis).
High-Yield Industrial Production Protocol
The optimized large-scale synthesis from the CN102167405B patent achieves 90% yield through precision parameter control:
| Step | Conditions | Outcome |
|---|---|---|
| Nitrosylation | 750 mL NaNO₂ (116 g), 1 M HCl, 80°C | 146.5 g Ru(NO)Cl₃ per 150 g RuCl₃ |
| Sulfate Exchange | 365 g HNO₃, 5 h reflux | Complete AgCl precipitation |
| Ether Extraction | 3 × 2000 mL Et₂O | 143 g product, 37% Ru content |
This method minimizes side reactions through:
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Oxygen exclusion : Prevents Ru(III) oxidation to Ru(IV) species
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Low-temperature evaporation : Avoids thermal decomposition of NO ligands
Alternative Synthesis from Ruthenium Tetroxide
A less common but analytically pure route dissolves ruthenium tetroxide (RuO₄) in concentrated sulfuric acid. The strongly oxidizing RuO₄ reacts exothermically with H₂SO₄, forming [Ru(NO)]₂(SO₄)₃ alongside nitric oxide byproducts. While this method avoids chloride intermediates, it poses handling challenges due to RuO₄’s volatility and toxicity.
Structural and Purity Characterization
Commercial-grade [Ru(NO)]₂(SO₄)₃ meets stringent specifications as verified by:
The distinctive IR absorption at 1924 cm⁻¹ confirms linear Ru-NO coordination, while XRD patterns match the predicted orthorhombic crystal system.
Scalability and Industrial Adaptation
Thermo Scientific’s Premion® line exemplifies scaled production, offering 99.99% pure [Ru(NO)]₂(SO₄)₃ in powder form. Key adaptations from laboratory to plant scale include:
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Continuous extraction : Countercurrent ether contactors replace batch separatory funnels
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Spray drying : Converts final solution to free-flowing powder without crystal agglomeration
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In-process analytics : Real-time UV-Vis monitoring at 520 nm (Ru(III) d-d transitions)
Chemical Reactions Analysis
Types of Reactions: Ruthenium(III) nitrosylsulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of ruthenium.
Reduction: It can be reduced to lower oxidation states, such as ruthenium(II) complexes.
Substitution: Ligands in the complex can be substituted with other ligands, altering the coordination environment around the ruthenium center.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrazine.
Substitution: Ligands like phosphines, amines, or other donor molecules under controlled conditions.
Major Products Formed:
Oxidation: Higher oxidation state ruthenium complexes.
Reduction: Ruthenium(II) complexes.
Substitution: New coordination complexes with different ligands.
Scientific Research Applications
Scientific Research Applications
1. Catalysis in Organic Reactions
Ruthenium(III) nitrosylsulfate acts as an effective catalyst in several organic reactions, including:
- Hydrogenation : Facilitating the addition of hydrogen to unsaturated organic compounds.
- Carbonylation : Promoting the formation of carbonyl groups in organic molecules.
- Oxidation Reactions : Engaging in redox processes to convert substrates into oxidized products.
2. Biological and Medical Research
Research has indicated potential anticancer properties due to its ability to interact with biological molecules:
- Anticancer Activity : Studies have shown that ruthenium complexes can inhibit cancer cell proliferation by inducing apoptosis (programmed cell death) and targeting malignant cells selectively .
- Drug Delivery Systems : The compound is being explored for its role in drug delivery mechanisms, particularly for targeted therapies in cancer treatment.
3. Electroplating and Coating Applications
this compound is widely used in electroplating processes:
- Electrolyte in Electroplating Baths : It enhances the durability and corrosion resistance of metal surfaces, making it valuable in industrial applications such as electronics and decorative coatings .
Case Study 1: Electrodeposition Techniques
A study investigated the electrodeposition of ruthenium onto seed layers from solutions of ruthenium(III) nitrosyl sulfate. The findings demonstrated effective deposition techniques that could lead to advancements in thin film technology for electronic devices. The research highlighted the importance of controlling parameters such as current density and bath composition to optimize the quality of the deposited films .
Case Study 2: Anticancer Properties
Research published on novel ruthenium complexes, including this compound, showed promising results in targeting cancer cells. The study utilized various assays to evaluate cytotoxicity against different cancer cell lines, confirming that these complexes could significantly inhibit cell growth while sparing healthy cells .
Data Tables
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Catalysis | Hydrogenation | Efficient conversion rates observed with various substrates. |
| Biological Research | Anticancer Agent | Induces apoptosis in cancer cells; selective targeting achieved. |
| Industrial Coatings | Electroplating | Improved corrosion resistance and surface durability noted. |
Mechanism of Action
The mechanism of action of ruthenium(III) nitrosylsulfate involves its interaction with molecular targets such as DNA and proteins. The compound can bind to DNA, causing structural changes that inhibit replication and transcription processes, leading to cell death. Additionally, it can interact with proteins, altering their function and disrupting cellular pathways . These interactions make it a promising candidate for anticancer therapy.
Comparison with Similar Compounds
Chemical and Structural Properties
The table below compares key structural and chemical properties of Ruthenium(III) nitrosylsulfate with analogous compounds:
| Property | This compound | Ruthenium(III) Nitrosylnitrate | Ruthenium(III) Chloride Hydrate |
|---|---|---|---|
| Molecular Formula | [Ru(NO)]₂(SO₄)₃ | Ru(NO)(NO₃)₃ | RuCl₃·xH₂O |
| CAS Number | 32740-79-7 | 34513-98-9 | 13815-94-6 (trihydrate) |
| Physical State | Powder | Solution in dilute HNO₃ | Crystalline solid |
| Solubility | Water-soluble | Soluble in dilute nitric acid | Soluble in water, ethanol |
| Key Ligands | NO, SO₄²⁻ | NO, NO₃⁻ | Cl⁻ |
| Halogen Content | None | None | High (Cl⁻) |
| Purity | 99.99% (metals basis) | 1.5–31.3% Ru (solution) | Varies (typically >98%) |
| Notable Applications | Electroplating, catalysis | Catalyst precursor, redox biology | Catalyst synthesis, pharmaceuticals |
Research Findings
- Biofilm Inhibition: Ru(III) complexes (unrelated to nitrosylsulfate) show 75–83% biofilm reduction in P. aeruginosa at 1 mM, comparable to streptomycin .
- Therapeutic Potential: Polyaminocarboxylate-Ru(III) complexes (e.g., JM1226) bind NO, suggesting utility in treating NO-mediated diseases .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for Ruthenium(III) nitrosylsulfate, and how do reaction conditions influence yield and purity?
- Methodological Answer : this compound is typically synthesized via controlled sulfation of ruthenium nitrosyl precursors in acidic media. Key steps include:
- Dissolving RuCl₃·nH₂O in concentrated H₂SO₄ under reflux, followed by gradual addition of NaNO₂ to generate the nitrosyl complex .
- Purification via recrystallization in dilute sulfuric acid to remove chloride impurities. Yield optimization requires precise control of temperature (70–80°C) and stoichiometric ratios of NO₂⁻ to Ru³⁺ (1:1 molar ratio) .
- Purity is confirmed by elemental analysis (C, H, N, S) and sulfate ion titration using BaCl₂ gravimetry .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- UV-Vis Spectroscopy : Identifies d-d transitions in the visible range (λ ~ 450–600 nm) and charge-transfer bands from NO⁺→Ru³⁺ interactions .
- FT-IR Spectroscopy : Confirms NO coordination via ν(NO) stretching frequencies at ~1900–1950 cm⁻¹, with sulfate ligands showing ν(SO₄²⁻) bands at 1100–1200 cm⁻¹ .
- PXRD : Resolves crystal structure and confirms orthorhombic symmetry (space group Pnma) using Rietveld refinement .
Q. How does the stability of this compound vary under different pH and temperature conditions?
- Methodological Answer : Stability studies involve:
- pH-Dependent Degradation : Monitor via UV-Vis spectroscopy in buffered solutions (pH 1–12). The complex decomposes above pH 7, releasing NO gas and forming RuO₂ precipitates .
- Thermogravimetric Analysis (TGA) : Reveals decomposition at >200°C, with mass loss corresponding to sulfate and NO ligands .
Advanced Research Questions
Q. What mechanistic insights explain this compound’s redox behavior in catalytic cycles?
- Methodological Answer :
- Cyclic Voltammetry (CV) : Reveals Ru³⁺/Ru²⁺ redox couples at E ~ 0.5–0.7 V (vs. Ag/AgCl) in acidic media. NO ligands stabilize higher oxidation states via π-backbonding, enhancing oxidative catalysis .
- EPR Spectroscopy : Detects paramagnetic Ru(III) centers (g ~ 2.2) and transient NO radicals during redox reactions .
Q. How can computational methods (e.g., DFT) reconcile discrepancies between experimental and theoretical data on this compound’s electronic structure?
- Methodological Answer :
- DFT Modeling : Optimize geometry using B3LYP/LANL2DZ basis sets to calculate frontier orbitals. Compare predicted ν(NO) frequencies with experimental FT-IR data to validate bonding modes .
- Charge Distribution Analysis : Identify electron density shifts at Ru centers using Natural Bond Orbital (NBO) analysis, explaining discrepancies in redox potentials .
Q. What strategies address low catalytic activity of this compound in olefin metathesis reactions?
- Methodological Answer :
- Ligand Tuning : Introduce electron-donating substituents (e.g., Me₂IMes) to stabilize Ru intermediates and accelerate carbene formation .
- Solvent Effects : Use non-polar solvents (e.g., toluene) to minimize ligand dissociation and enhance turnover frequency (TOF) .
- Kinetic Profiling : Track intermediates via in situ Raman spectroscopy to identify rate-limiting steps (e.g., slow product release) .
Data Contradiction Analysis
Q. How should researchers resolve conflicting reports on the coordination geometry of this compound?
- Methodological Answer :
- Comparative Crystallography : Re-analyze PXRD data from multiple studies to assess lattice parameters and symmetry. Discrepancies often arise from hydration levels or counterion effects .
- EXAFS Analysis : Resolve Ru–N/O bond distances with ±0.02 Å precision to distinguish octahedral vs. distorted trigonal bipyramidal geometries .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
